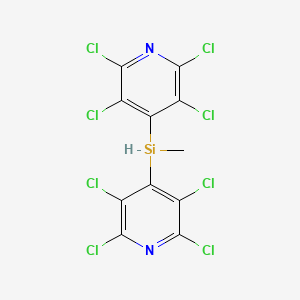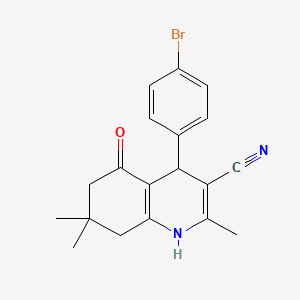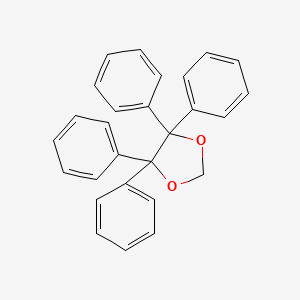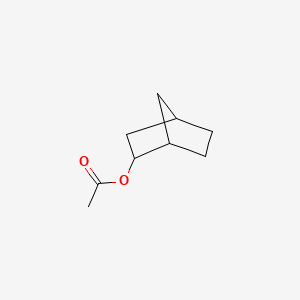
Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane: is a chemical compound with the molecular formula C11H4Cl8N2Si and a molecular weight of 475.878 g/mol . This compound is characterized by its high degree of chlorination and the presence of a silicon atom bonded to two pyridyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane typically involves the reaction of 2,3,5,6-tetrachloropyridine with a silicon-containing reagent under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridyl rings can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, which are useful in the synthesis of advanced materials and pharmaceuticals.
Scientific Research Applications
Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through coordination bonds, hydrogen bonds, and van der Waals interactions . These interactions can influence the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Bis(2,3,5,6-tetrachloro-4-pyridyl)methylsilane can be compared with other similar compounds, such as:
Bis(2,3,5,6-tetrachloro-4-pyridyl) ketone: This compound has a similar structure but contains a ketone group instead of a silicon atom.
Pentachloropyridine: This compound is highly chlorinated and used in similar applications, but lacks the silicon atom present in this compound.
2,3,5,6-Tetrachloro-4-pyridyl vinyl sulfone: This compound contains a sulfone group and is used in different types of chemical reactions.
The uniqueness of this compound lies in its combination of high chlorination and the presence of a silicon atom, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
54058-09-2 |
|---|---|
Molecular Formula |
C11H4Cl8N2Si |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
methyl-bis(2,3,5,6-tetrachloropyridin-4-yl)silane |
InChI |
InChI=1S/C11H4Cl8N2Si/c1-22(6-2(12)8(16)20-9(17)3(6)13)7-4(14)10(18)21-11(19)5(7)15/h22H,1H3 |
InChI Key |
GCGNXSZMUHPIOF-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)
![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)




![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)




